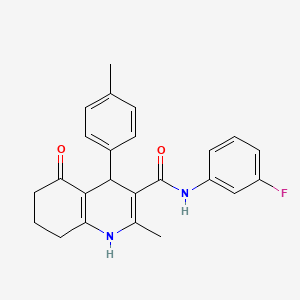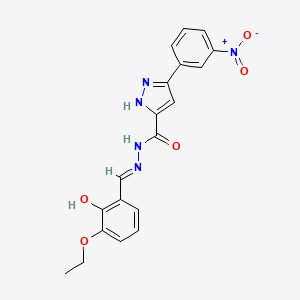![molecular formula C21H16ClNO B11648535 (3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11648535.png)
(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-氯苯基)-(10,11-二氢-二苯并[b,f]氮杂卓-5-基)-甲酮是一种化学化合物,其分子式为C21H16ClNO,分子量为333.81 g/mol 。该化合物以其复杂的结构为特征,包括一个氯取代的苯基和一个二苯并氮杂卓部分。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
(3-氯苯基)-(10,11-二氢-二苯并[b,f]氮杂卓-5-基)-甲酮的合成通常涉及多个步骤,从二苯并氮杂卓核的制备开始。这可以通过一系列环化反应来实现,这些反应涉及适当的先驱体。然后通过亲电取代反应引入氯苯基。最后一步涉及甲酮键的形成,这可以通过在受控条件下使用各种羰基化技术来实现。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。这通常包括使用先进的催化体系和连续流动反应器来提高反应效率和可扩展性。
化学反应分析
反应类型
(3-氯苯基)-(10,11-二氢-二苯并[b,f]氮杂卓-5-基)-甲酮经历几种类型的化学反应,包括:
氧化: 该化合物可以氧化形成各种氧化衍生物。
还原: 还原反应可以将羰基转化为醇或其他还原形式。
取代: 在适当条件下,氯基团可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 经常使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生酮或羧酸,而还原可以产生醇。
科学研究应用
(3-氯苯基)-(10,11-二氢-二苯并[b,f]氮杂卓-5-基)-甲酮在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗特性以及作为药物发现中的先导化合物。
工业: 用于开发先进材料和化学工艺。
作用机制
(3-氯苯基)-(10,11-二氢-二苯并[b,f]氮杂卓-5-基)-甲酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而调节其活性。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 具有类似羰基官能团但结构特征不同的化合物。
独特性
(3-氯苯基)-(10,11-二氢-二苯并[b,f]氮杂卓-5-基)-甲酮的独特之处在于其氯取代的苯基和二苯并氮杂卓核的特定组合。这种结构排列赋予了独特的化学和生物特性,使其对各种研究应用具有价值。
属性
分子式 |
C21H16ClNO |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C21H16ClNO/c22-18-9-5-8-17(14-18)21(24)23-19-10-3-1-6-15(19)12-13-16-7-2-4-11-20(16)23/h1-11,14H,12-13H2 |
InChI 键 |
HUJVOAFQLBTOGP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)
![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11648469.png)

![2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11648482.png)
![5-(4-Chlorophenyl)-2-[({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648491.png)
![(6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648497.png)

![(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648513.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11648520.png)

![(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)
